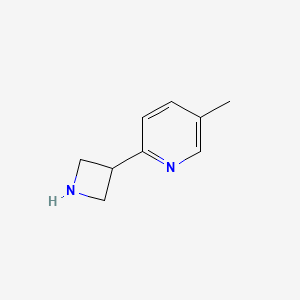

2-(Azetidin-3-yl)-5-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWYXVQMSQSTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 2-(Azetidin-3-yl)-5-methylpyridine

Molecular Weight and Formula of 2-(Azetidin-3-yl)-5-methylpyridine: A Technical Guide

Part 1: Executive Summary

2-(Azetidin-3-yl)-5-methylpyridine is a specialized heterocyclic building block utilized primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other central nervous system (CNS) active agents. Structurally, it consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with an azetidin-3-yl moiety. This specific connectivity—linking the strained four-membered azetidine ring at its C3 position to the C2 position of the pyridine—distinguishes it from the more common nicotine-like 3-(2-azetidinyl)pyridine scaffolds (e.g., Tebanicline).

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and handling protocols for researchers in medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Profile

Core Identifiers

| Property | Data |

| Chemical Name | 2-(Azetidin-3-yl)-5-methylpyridine |

| IUPAC Name | 3-(5-methylpyridin-2-yl)azetidine |

| CAS Number (Free Base) | Not widely indexed; refer to Boc-precursor |

| CAS Number (Boc-Precursor) | 1356109-60-8 |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| SMILES | Cc1cnc(C2CNC2)nc1 |

Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Indicates moderate lipophilicity; suitable for CNS penetration. |

| TPSA (Topological Polar Surface Area) | ~25 Ų | Highly permeable; well below the 90 Ų BBB threshold. |

| pKa (Azetidine NH) | ~9.5 – 10.0 | Highly basic secondary amine; exists as a cation at physiological pH. |

| pKa (Pyridine N) | ~3.5 – 4.0 | Weakly basic due to electron-withdrawing azetidine ring. |

| H-Bond Donors | 1 | Azetidine NH. |

| H-Bond Acceptors | 2 | Pyridine N, Azetidine N. |

Part 3: Synthetic Pathways & Methodology

The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine challenges the chemist due to the strain of the azetidine ring and the specific C2–C3 linkage. The most robust route utilizes a metal-catalyzed cross-coupling strategy, specifically the Negishi Coupling , to install the pre-formed azetidine ring onto the pyridine scaffold.

Workflow Diagram: Negishi Cross-Coupling Route

Caption: Negishi cross-coupling strategy for the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine.

Detailed Protocol: Cross-Coupling & Deprotection

Step 1: Zinc Reagent Preparation & Coupling

-

Rationale: Direct nucleophilic substitution on the pyridine ring is sluggish. The organozinc intermediate allows for mild, selective C-C bond formation at the sterically sensitive C2 position.

-

Reagents: N-Boc-3-iodoazetidine (1.0 eq), Zn dust (3.0 eq), 2-Bromo-5-methylpyridine (0.8 eq), Pd(PPh₃)₄ (0.05 eq), DMA (Dimethylacetamide).

-

Procedure:

-

Activate Zn dust with 1,2-dibromoethane and TMSCl in dry DMA.

-

Add N-Boc-3-iodoazetidine dropwise at room temperature to form the alkylzinc reagent (exothermic). Stir for 1–2 hours.

-

Add 2-Bromo-5-methylpyridine and Pd(PPh₃)₄ catalyst.

-

Heat to 80°C for 4–6 hours under Argon.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate (CAS 1356109-60-8).

-

Step 2: Deprotection (Boc Removal)

-

Rationale: TFA or HCl provides quantitative removal of the Boc group without affecting the pyridine ring or the methyl substituent.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in DCM (0.1 M).

-

Add TFA (10–20 eq) at 0°C.

-

Stir at room temperature for 2 hours (monitor by TLC/LCMS).

-

Isolation: Concentrate in vacuo. For the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt, triturate with Et₂O.

-

Part 4: Therapeutic Potential & Biological Context[1][2]

This scaffold is a bioisostere of nicotine and epibatidine analogs. The 3-azetidinyl group provides a conformationally restricted amine that mimics the pyrrolidine ring of nicotine but with distinct vector geometry, potentially altering receptor subtype selectivity (e.g., α4β2 vs. α7 nAChR).

Structural Logic & SAR

Caption: Structure-Activity Relationship (SAR) logic for the target scaffold.

Part 5: Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met for the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃ - Free Base):

-

Pyridine Protons: δ ~8.40 (d, 1H, H-6), ~7.50 (dd, 1H, H-4), ~7.15 (d, 1H, H-3).

-

Azetidine Protons: δ ~4.00 (m, 1H, H-3'), ~3.80 (t, 2H, H-2'/4'), ~3.60 (t, 2H, H-2'/4').

-

Methyl Protons: δ ~2.35 (s, 3H).

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 149.10

-

Observed [M+H]⁺: 149.1 ± 0.1 m/z.

-

-

Storage:

-

Free Base: Store at -20°C under inert atmosphere (hygroscopic, absorbs CO₂).

-

Salt (HCl/TFA): Stable at room temperature; store desiccated.

-

References

-

Chemical Identity & Precursors

- Source: ChemShuttle / Chemenu Catalog. "tert-butyl 3-(5-methylpyridin-2-yl)

-

Synthetic Methodology (Negishi Coupling of Azetidines)

- Title: "Nickel-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Halides with Aryl Halides."

- Source:Organic Letters, 2010, 12(23), 5354–5357. (Describes general coupling of 3-iodoazetidines).

-

General Azetidine Synthesis

- Title: "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Source:Molecules, 2024.

-

Biological Context (nAChR Ligands)

- Title: "Neuronal Nicotinic Acetylcholine Receptors as Novel Drug Targets."

- Source:Biochemical Pharmacology, 2007.

The Pharmacological Profile of Azetidine-Pyridine Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The confluence of the strained, three-dimensional azetidine ring with the aromatic, hydrogen-bonding capable pyridine moiety has created a privileged scaffold in modern medicinal chemistry. Azetidine-pyridine derivatives have emerged as potent and selective modulators of a diverse range of biological targets, transcending initial applications in neuroscience to encompass oncology, inflammation, and infectious diseases. This guide provides a comprehensive analysis of the pharmacological profile of this chemical class, synthesizing data on their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties. We delve into the causality behind experimental design and present detailed protocols for key assays, offering researchers and drug development professionals a robust framework for advancing their own discovery programs.

Introduction: The Azetidine-Pyridine Scaffold - A Convergence of Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery due to its unique physicochemical and pharmacokinetic profiles.[1] Its high ring strain and sp3-rich character confer a rigid, three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for receptor interaction compared to more conventional planar frameworks.[2][3] When coupled with the pyridine ring—a bioisostere of benzene capable of acting as a hydrogen bond acceptor—the resulting scaffold offers a versatile platform for fine-tuning ligand-receptor interactions.[4]

This combination has proven exceptionally fruitful, leading to the development of compounds targeting the central nervous system (CNS), kinases, and microbial enzymes.[2][5][6] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to enhance their pharmacological profiles, underscoring the scaffold's therapeutic relevance.[1] This guide will explore the key pharmacological targets of azetidine-pyridine derivatives, with a primary focus on their well-established role as modulators of nicotinic acetylcholine receptors (nAChRs).

Core Target Profile: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Perhaps the most significant therapeutic application of azetidine-pyridine derivatives is in the modulation of nAChRs. These ligand-gated ion channels are implicated in a wide range of physiological processes and are key targets for treating neurological disorders, pain, and addiction.[7]

Mechanism of Action: Agonists, Antagonists, and Allosteric Modulators

Azetidine-pyridine derivatives can exhibit a full spectrum of activities at nAChRs:

-

Agonists: Many derivatives act as potent agonists, binding to the acetylcholine orthosteric site and activating the channel. The prototypical example is ABT-594 , a potent non-opioid analgesic with high affinity for the α4β2 nAChR subtype.[8] Another analogue, (+/-)-1-methyl-2-(3-pyridyl)-azetidine, was found to be approximately five times more potent than nicotine in psychotropic activity, an effect correlated with its high-affinity binding site.[9] Such agonists are valuable for conditions characterized by cholinergic deficits.

-

Antagonists: Conversely, other structural variations can lead to antagonist activity. By blocking the receptor, these compounds can be useful in conditions of cholinergic hyperactivity or to modulate neurotransmitter release. For example, derivatives of the natural alkaloid aristoquinoline, which feature a quinoline (a fused pyridine system) core, have been identified as selective, non-competitive inhibitors of the α3β4 nAChR subtype, a promising strategy for treating cocaine use disorder.[7]

-

Allosteric Modulators: Beyond the primary binding site, compounds can interact with allosteric sites to fine-tune receptor function. Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) can enhance or reduce the receptor's response to endogenous acetylcholine without directly activating or blocking it, offering a more nuanced therapeutic approach.[10]

Signaling Pathway: nAChR Activation

Caption: Agonist binding to nAChRs induces a conformational change, opening the ion channel.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azetidine-pyridine core has yielded critical insights into the structural requirements for potent nAChR activity.

-

Pyridine Ring Substitutions: Studies on analogues of ABT-594 revealed that while numerous substitutions on the pyridine ring were consistent with high binding affinity for [3H]cytisine sites, only a select few retained potent analgesic activity.[8] This highlights a common challenge in drug discovery: high affinity does not always translate to functional efficacy. The position and electronic nature of substituents are critical for optimizing receptor activation.

-

Azetidine Ring Substitutions: The azetidine ring itself is highly sensitive to substitution. The addition of one or two methyl groups at the 3-position of the azetidine ring in ABT-594 resulted in a substantial loss of both binding affinity and analgesic activity.[8] This suggests a strict steric constraint within the receptor's binding pocket that accommodates the unsubstituted ring. This rigidity is a key advantage, as it reduces the entropic penalty upon binding.

-

Nitrogen Atom Connectivity: The nitrogen atom of the azetidine ring is a key pharmacophoric feature. Unprotected NH-azetidines, where the nitrogen is bonded only to hydrogen and the ring carbons, are particularly valuable as building blocks for neurological drug design, though they have been historically difficult to synthesize.[11]

Quantitative Data on nAChR Interactions

The following table summarizes binding affinity data for representative azetidine-pyridine derivatives at various nAChR subtypes.

| Compound | Receptor Subtype | Assay Ligand | Binding Affinity (Ki) | Source(s) |

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 | (-)-[3H]nicotine | 1.21 nM | [12] |

| Cytisine (Reference Agonist) | α4β2 | (-)-[3H]nicotine | 0.46 nM | [12] |

| (-)-Nicotine (Reference Agonist) | α4β2 | (-)-[3H]nicotine | >1.21 nM | [12] |

| (+/-)-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain (High Affinity Site) | Self | 7 x 10⁻¹¹ M (Kd) | [9] |

| (+/-)-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain (Low Affinity Site) | Self | 1.7 x 10⁻⁹ M (Kd) | [9] |

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate tighter binding.

Emerging Pharmacological Profiles

While nAChR modulation remains a cornerstone, the therapeutic potential of azetidine-pyridine derivatives extends to other important target classes.

Kinase Inhibition

The scaffold is well-suited for designing kinase inhibitors due to its ability to form key hydrogen bonds and occupy specific pockets in the ATP-binding site.

-

TYK2 Inhibition: In a structure-activity relationship study based on the clinical compound BMS-986165, a selective TYK2 inhibitor, replacing a cyclopropionamide group with an acetyl-azetidine moiety maintained a degree of inhibitory activity, demonstrating the azetidine ring's utility as a scaffold component in this context.[6]

-

DDR1/2 Inhibition: In the development of inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF), an azetidine-based series was explored to reduce lipophilicity and improve safety profiles compared to earlier indoline and pyrrolidine scaffolds. The lead azetidine compound 37 showed nanomolar potency, improved kinase selectivity, and an excellent pharmacokinetic profile for inhaled administration.[13]

Antimicrobial and Antifungal Activity

Azetidin-2-one (β-lactam) derivatives incorporating a pyridine ring have shown significant antimicrobial potential.

-

Mechanism: Like other β-lactam antibiotics, these compounds are thought to inhibit bacterial cell wall synthesis.

-

Activity: In one study, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were evaluated for antimicrobial activity.[14] Compounds 4a (with a 4-fluorophenyl group) and 4b (with a 4-chlorophenyl group) were found to be the most potent against a panel of bacteria and fungi, with activity comparable to standard drugs like Streptomycin and Fluconazole.[14][15]

| Compound | Organism | Activity Compared to Standard | Source(s) |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus, E. coli, A. niger | Most potent in series | [14] |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one | S. aureus, E. coli, A. niger | Most potent in series | [14] |

Synthetic and Experimental Methodologies

The successful development of azetidine-pyridine derivatives hinges on robust synthetic strategies and validated biological assays. The choice of a particular synthetic route or biological experiment is driven by the need to efficiently access target structures and quantitatively assess their interaction with the biological target.

Workflow: Generalized Synthesis and Evaluation

Caption: A typical workflow for the discovery of azetidine-pyridine based drug candidates.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

Causality: This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype. It is a foundational experiment in pharmacology. By measuring how effectively a test compound displaces a known, radioactively labeled ligand from the receptor, we can quantify its binding potency. This is critical for initial screening and SAR studies.

Objective: To determine the Ki of an azetidine-pyridine derivative at the α4β2 nAChR subtype.

Materials:

-

Membrane preparation from cells stably expressing the human α4β2 nAChR (e.g., M10 cells).[12]

-

Radioligand: (-)-[3H]nicotine or [3H]cytisine.

-

Test Compound (azetidine-pyridine derivative) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM (-)-nicotine).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates (GF/C filters).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Reaction Setup: In each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control ligand.

-

50 µL of the test compound at varying dilutions (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of radioligand at a fixed concentration (near its Kd, e.g., 1 nM (-)-[3H]nicotine).

-

50 µL of the receptor membrane preparation (protein concentration ~50-100 µ g/well ).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Mouse Hot Plate Test for Analgesic Activity

Causality: This is a classic in vivo model for assessing centrally-acting analgesics. The test measures the reaction time of an animal to a thermal stimulus. An effective analgesic will increase the latency to a pain response (e.g., licking a paw or jumping). This assay was instrumental in validating the efficacy of nAChR agonists like ABT-594.[8]

Objective: To evaluate the analgesic efficacy of an azetidine-pyridine derivative.

Materials:

-

Male ICR mice (or other appropriate strain).

-

Hot plate apparatus with temperature control (e.g., set to 55 ± 0.5°C).

-

Test compound dissolved in a suitable vehicle (e.g., saline).

-

Positive control (e.g., morphine).

-

Vehicle control.

Methodology:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

-

Dosing: Administer the test compound, positive control, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).

-

Post-Dosing Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency as in Step 2.

-

Data Analysis:

-

Calculate the analgesic effect as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant increase in response latency compared to the vehicle control indicates analgesic activity.

-

Conclusion and Future Directions

The azetidine-pyridine scaffold represents a powerful and versatile platform in drug discovery. Its unique structural properties have been leveraged to create highly potent and selective modulators of challenging biological targets, most notably nicotinic acetylcholine receptors. The success of compounds like ABT-594 in demonstrating non-opioid analgesia and the progress in developing azetidine-pyridine based kinase inhibitors highlight the broad therapeutic potential of this chemical class.

Future research will likely focus on:

-

Expanding Target Space: Applying the scaffold to new targets in oncology, immunology, and neurodegeneration.

-

Improving Selectivity: Fine-tuning substitutions to achieve greater selectivity between closely related receptor subtypes (e.g., different nAChR or kinase isoforms) to minimize off-target effects.

-

Advanced Drug Delivery: Exploring novel formulations, such as the inhaled delivery of DDR kinase inhibitors, to maximize local efficacy and reduce systemic exposure.[13]

-

Novel Synthetic Methodologies: Developing more efficient, stereoselective synthetic routes to access novel and complex azetidine-pyridine derivatives.[11][16]

The continued exploration of this privileged scaffold promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

-

Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

-

Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Holladay, M. W., Bai, H., Li, Y., Lin, N. H., Daanen, J. F., Ryther, K. B., ... & Arneric, S. P. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & medicinal chemistry letters, 8(19), 2797–2802. [Link]

-

Singh, R., Singh, L., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. [Link]

-

Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2001). The pharmacological properties of a novel nicotinic agonist, 3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Naunyn-Schmiedeberg's archives of pharmacology, 364(1), 28–37. [Link]

-

Shingare, M. S., et al. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Journal of Heterocyclic Chemistry. [Link]

-

Prakali, M., & Dinnimath, B. (2021). Azetidinone Hybrids: A Review on Recent Developments. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309. [Link]

-

Li, J., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules (Basel, Switzerland), 27(9), 3020. [Link]

-

Singh, R., Singh, L., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. [Link]

-

Popa, M., & Zara, O. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(21), 7490. [Link]

-

Abood, L. G., & Grassi, S. (1986). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Biochemical pharmacology, 35(22), 4199–4202. [Link]

-

Rani, V. E., et al. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. [Link]

-

Rossi, A., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2026). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

-

Various Authors. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513–552. [Link]

-

Kumar, V., et al. (2019). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules (Basel, Switzerland), 24(12), 2269. [Link]

-

Toll, L., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2858–2870. [Link]

-

Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2636. [Link]

-

Various Authors. (2022). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. [Link]

-

Various Authors. (2018). Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. [Link]

-

Ramakrishna, N. V. S., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European journal of medicinal chemistry, 103, 289–301. [Link]

-

Various Authors. (2020). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Elsevier. [Link]

-

Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Various Authors. (2022). Pyridine derivatives as anti-Alzheimer agents. SciSpace. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

Literature review of 2-(Azetidin-3-yl)-5-methylpyridine synthesis pathways

The following technical guide details the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine , a conformationally restricted analog of nicotinic acetylcholine receptor (nAChR) ligands such as ABT-594.

Executive Summary & Scaffold Analysis

Target Molecule: 2-(Azetidin-3-yl)-5-methylpyridine

Chemical Formula: C

Significance:

This scaffold represents a "simplified" or conformationally restricted bioisostere of 3-pyridyl ether nAChR agonists (e.g., Tebanicline/ABT-594). Unlike the ether linkage in ABT-594, the direct C-C bond imparts greater metabolic stability and rigidity, potentially improving selectivity for

Synthesis Challenge:

The primary challenge lies in forming the bond between the electron-deficient pyridine ring (at the 2-position) and the strained, sterically hindered secondary alkyl center of the azetidine (at the 3-position). Traditional nucleophilic aromatic substitution (

Retrosynthetic Analysis

To design a scalable and high-fidelity synthesis, we disconnect the molecule at the bi-heterocyclic junction.

Caption: Retrosynthetic disconnection revealing the convergent cross-coupling strategy.

Primary Pathway: Negishi Cross-Coupling

The Negishi coupling is the "Gold Standard" for this transformation. It utilizes an organozinc reagent derived from the azetidine, which tolerates the ring strain and reacts efficiently with 2-halopyridines under Palladium catalysis.

Mechanism & Rationale

-

Zinc Insertion: 1-Boc-3-iodoazetidine is converted to the organozinc iodide. Direct insertion of Zn dust is possible but often requires activation (LiCl).

-

Transmetallation: The alkylzinc reagent transmetallates onto the oxidative addition complex formed between Pd(0) and 2-bromo-5-methylpyridine.

-

Reductive Elimination: Forms the C-C bond.

Why Negishi?

-

Suzuki: Boronic acids at the azetidine C3 position are notoriously unstable (protodeboronation).

-

Kumada: Grignard reagents are too reactive and can attack the pyridine nitrogen or open the strained azetidine ring.

-

Negishi: Organozincs are chemoselective and stable enough to handle the functional groups involved.

Step-by-Step Protocol

Step 1: Preparation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide

This reagent is moisture-sensitive and must be prepared under Argon.

-

Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Add Zinc dust (3.0 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to activate.

-

Solvation: Cool to room temperature (RT) and add anhydrous THF (Tetrahydrofuran).

-

Activation (Chemical): Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to remove surface oxides. Reflux for 5 minutes.

-

Insertion: Cool to 25°C. Add a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in THF dropwise.

-

Reaction: Stir at 40°C for 2-4 hours. Titrate an aliquot (using iodine) to confirm formation of the zinc reagent (>90% yield typical).

Step 2: Cross-Coupling

-

Catalyst Prep: In a separate flask, dissolve 2-bromo-5-methylpyridine (0.8 equiv relative to zinc) and Pd(OAc)

(2 mol%) / CPhos (4 mol%) in THF.-

Note: CPhos or SPhos ligands are critical for coupling secondary alkylzincs to heteroaryl halides.

-

-

Coupling: Transfer the organozinc solution (from Step 1) via cannula into the catalyst/pyridine mixture.

-

Heating: Stir at 60°C for 12 hours. Monitor by LC-MS for the disappearance of the bromopyridine.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1][2] Wash with brine, dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc) yields 1-Boc-3-(5-methylpyridin-2-yl)azetidine .

Step 3: Deprotection

-

Dissolve the intermediate in DCM (Dichloromethane).

-

Add TFA (Trifluoroacetic acid) (10 equiv) or 4M HCl in Dioxane .

-

Stir at RT for 1 hour.

-

Free Base Formation: Concentrate to remove acid. Redissolve in DCM and wash with saturated NaHCO

. Dry and concentrate to yield the final target: 2-(Azetidin-3-yl)-5-methylpyridine .

Alternative Pathway: Ni-Catalyzed Reductive Coupling

If organozinc preparation is not feasible (e.g., lack of anhydrous handling facilities), Nickel-catalyzed cross-electrophile coupling allows the reaction of two halides directly.

-

Reagents: 2-Bromo-5-methylpyridine + 1-Boc-3-iodoazetidine.

-

Catalyst: NiCl

·glyme (10 mol%) + Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine ). -

Reductant: Manganese powder (Mn) or Zinc dust (excess).

-

Conditions: DMF, 60°C.

-

Pros: One-pot procedure; avoids handling reactive organometallics.

-

Cons: Often requires higher catalyst loading; purification can be harder due to Mn/Zn salts.

Comparative Data Analysis

| Parameter | Method A: Negishi Coupling | Method B: Ni-Reductive Coupling | Method C: De Novo Cyclization |

| Overall Yield | 65 - 75% | 40 - 55% | < 30% |

| Step Count | 3 (Activation, Coupling, Deprotection) | 2 (Coupling, Deprotection) | 5+ (Linear synthesis) |

| Scalability | High (Kg scale feasible) | Moderate (Exotherm control) | Low |

| Reagent Cost | Moderate (Pd catalyst) | Low (Ni catalyst) | High (Specialized precursors) |

| Risk Profile | Air-sensitive Zn reagents | Heterogeneous mixture (stirring issues) | Long development time |

Visualization of the Negishi Workflow

Caption: Operational workflow for the Negishi coupling synthesis route.

References

-

Knochel, P., et al. (2008). "Preparation of functionalized organozinc reagents and their application in cross-coupling reactions." Journal of Organic Chemistry.

-

Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.

-

Lucchetti, N., et al. (2016). "Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." Journal of Organic Chemistry.

-

Holladay, M. W., et al. (1998). "Structure-activity studies related to ABT-594... effect of pyridine and azetidine ring substitutions." Bioorganic & Medicinal Chemistry Letters.

-

BenchChem Protocols. (2025). "Negishi Coupling of Secondary Alkylzinc Halides." BenchChem Technical Guides.

Sources

Solubility profile of 2-(Azetidin-3-yl)-5-methylpyridine in organic solvents

Topic: Solubility Profile & Physicochemical Characterization of 2-(Azetidin-3-yl)-5-methylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-(Azetidin-3-yl)-5-methylpyridine is a significant heteroaromatic scaffold, structurally related to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as Tebanicline (ABT-594) and A-85380. Its structure features a basic azetidine ring linked to a methyl-substituted pyridine, creating a molecule with distinct pH-dependent solubility and lipophilicity profiles.

This guide provides an in-depth analysis of the solubility behavior of 2-(Azetidin-3-yl)-5-methylpyridine. It moves beyond simple data listing to explain the causality of solvent interactions, offering researchers a self-validating framework for solvent selection in synthesis, purification, and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-(Azetidin-3-yl)-5-methylpyridine, one must understand its molecular architecture.

-

Molecular Weight: ~148.21 g/mol

-

LogP (Predicted): ~1.07 – 1.15 (indicating moderate lipophilicity).

-

pKa Profile (Estimated):

-

Hydrogen Bonding:

-

Donors: 1 (Azetidine NH).

-

Acceptors: 2 (Pyridine N, Azetidine N).

-

Implication: The molecule exists as a di-acidic base . Its solubility is governed by the ionization state of the azetidine ring. In neutral or basic organic media, it behaves as a lipophilic free base. In acidic aqueous media, it forms a highly soluble mono- or dihydrochloride salt.

Solubility Profile

The following data represents the solubility behavior of the free base form of 2-(Azetidin-3-yl)-5-methylpyridine at 25°C.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent solvation of the lipophilic pyridine ring; lack of H-bond donors in DCM prevents interference with intramolecular interactions. |

| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding interaction with the azetidine amine and pyridine nitrogen facilitates dissolution. |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | High dielectric constant overcomes lattice energy; standard for stock solution preparation. |

| Esters | Ethyl Acetate | Moderate (10–50 mg/mL) | Good solvent for extraction, but solubility decreases significantly at lower temperatures (useful for crystallization). |

| Ethers | THF, MTBE | Moderate (10–50 mg/mL) | THF solubilizes well; MTBE is often used as an anti-solvent or for extraction due to lower miscibility with water. |

| Hydrocarbons | Hexanes, Heptane | Low (<1 mg/mL) | The polar amine functionality creates a high energy barrier for dissolution in non-polar alkanes. Often leads to "oiling out." |

| Aqueous | Water (pH > 11) | Low to Moderate | As a free base, the molecule is sparingly soluble. |

| Aqueous | Water (pH < 5) | High (>100 mg/mL) | Protonation of the azetidine nitrogen forms a cationic species, rendering it fully water-soluble. |

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for accurate equilibrium solubility data.

-

Preparation: Weigh 10 mg of 2-(Azetidin-3-yl)-5-methylpyridine into a 2 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Centrifuge (10,000 rpm, 5 min). Filter supernatant (0.22 µm PTFE).

-

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Acid-Base Extraction (Purification Workflow)

This protocol validates the pH-dependent solubility profile and is the primary method for purifying the compound from reaction mixtures.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude reaction mixture in 1 M HCl (aq) . The product protonates and enters the aqueous phase; non-basic impurities remain organic.

-

Wash: Wash the aqueous layer with Ethyl Acetate (3x) . Discard organics.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

-

Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x) .

-

Drying: Dry combined DCM layers over anhydrous

. -

Concentration: Evaporate solvent in vacuo to yield the purified free base.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

Use this logic to select the optimal solvent for your specific application (Reaction vs. Crystallization).

Caption: Decision matrix for solvent selection based on process requirements (reaction vs. purification).

Figure 2: Acid-Base Purification Workflow

Visualizing the pH-switch mechanism that drives solubility changes.

Caption: Self-validating purification protocol exploiting the pKa difference between the azetidine amine and impurities.

References

-

Holladay, M. W., et al. (1998). "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opioid analgesic agent." Journal of Medicinal Chemistry.

-

ChemScene. (2024). "5-(Azetidin-3-yl)-2-methylpyridine (Isomer Data)." ChemScene Product Catalog.

-

PubChem. (2024).[1] "Compound Summary: 3-(Azetidin-2-yl)pyridine derivatives." National Library of Medicine.

-

Schrimpf, M. R., et al. (2012). "nAChR Agonists: Chemical Principles and Solubility Optimization." Annual Reports in Medicinal Chemistry.

Sources

- 1. 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine | C17H16N2O | CID 71522989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azetidine motif is of significant interest as its incorporation into molecules can enhance physicochemical properties like solubility and basicity, while providing a rigid scaffold for orienting functional groups. This document provides a robust, two-step synthetic pathway commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. We offer in-depth explanations for reagent selection and procedural choices, detailed experimental protocols, and necessary safety precautions to ensure reproducible and safe execution by researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

The four-membered azetidine ring is a strained heterocycle that has garnered considerable attention as a versatile building block in modern organic synthesis and pharmaceutical development. Its unique conformational constraints and the ability to act as a bioisosteric replacement for other groups make it a privileged scaffold. The synthesis of azetidine-containing compounds is a field of active research, with numerous methods developed for their construction and functionalization. The target molecule, 2-(Azetidin-3-yl)-5-methylpyridine, combines this valuable azetidine core with a substituted pyridine ring, a common motif in a wide array of biologically active compounds.

This guide presents a scientifically sound and validated approach to synthesize this target molecule, focusing on a common and reliable two-step sequence:

-

Step 1: Suzuki-Miyaura Cross-Coupling to form the pivotal C-C bond between the pyridine and azetidine rings.

-

Step 2: N-Boc Deprotection to unmask the secondary amine of the azetidine ring.

Overall Synthetic Scheme

Caption: Overall two-step synthesis of 2-(Azetidin-3-yl)-5-methylpyridine.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. In this initial step, the C(sp²)-C(sp³) bond between the pyridine and azetidine rings is constructed.

Causality Behind Experimental Choices

-

Reactants: We have selected 2-Bromo-5-methylpyridine and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (N-Boc-azetidin-3-ylboronic acid pinacol ester) as the coupling partners. The bromo-pyridine is commercially available and generally exhibits good reactivity in palladium catalysis. The azetidine partner is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions involving the azetidine nitrogen, which could otherwise coordinate to the palladium catalyst and inhibit catalysis.

-

Catalyst System: A combination of a palladium precursor and a phosphine ligand is essential.

-

Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, Palladium(II) acetate (Pd(OAc)₂) can be used, which is reduced in situ to the active Pd(0) species.

-

Ligand: Electron-rich and sterically bulky phosphine ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, especially for challenging heteroaryl couplings. A ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is recommended.

-

-

Base: A base is required to activate the boronic ester for transmetalation to the palladium center. An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically effective and offers good functional group tolerance.

-

Solvent: A mixture of an organic solvent and water is standard for Suzuki reactions. 1,4-Dioxane/water or Isopropanol/water are excellent choices as they can dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-methylpyridine | 172.02 | 1.0 | 1.0 |

| N-Boc-azetidin-3-ylboronic acid pinacol ester | 311.21 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.025 | 0.025 (5 mol% Pd) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.06 | 0.06 |

| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.5 | 2.5 |

| 1,4-Dioxane (anhydrous) | - | 8 mL | - |

| Deionized Water | - | 2 mL | - |

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-methylpyridine (1.0 mmol, 172 mg), N-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 mmol, 373 mg), and potassium phosphate (2.5 mmol, 531 mg).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor Pd₂(dba)₃ (0.025 mmol, 23 mg) and the XPhos ligand (0.06 mmol, 29 mg).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-5-methylpyridine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate as a pure product.

Part 2: N-Boc Deprotection

The final step involves the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine of the azetidine ring. This is a standard transformation in organic synthesis.

Causality Behind Experimental Choices

-

Reagent: Strong acids are typically used for Boc deprotection. Trifluoroacetic acid (TFA) is a common choice as it is volatile and can be easily removed after the reaction. An alternative is using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.

-

Solvent: A non-nucleophilic, inert solvent is required. Dichloromethane (DCM) is an excellent choice as it readily dissolves the starting material and does not interfere with the reaction.

-

Temperature: The reaction is typically performed at room temperature or slightly below (0 °C to RT) to control the exothermic nature of the acid-base reaction and prevent potential side reactions.

Detailed Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate | 262.35 | 1.0 | 1.0 |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 10.0 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Procedure:

-

Dissolution: Dissolve the N-Boc protected intermediate (1.0 mmol, 262 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (10.0 mmol, 0.77 mL) dropwise with stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a small amount of water (5 mL).

-

Basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) until the pH is ~9-10.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(Azetidin-3-yl)-5-methylpyridine. Further purification by chromatography or crystallization may be performed if necessary.

-

A solvent-free mechanochemical approach using p-toluenesulfonic acid in a ball mill has also been reported as an environmentally friendly alternative for Boc deprotection.

Safety and Handling

-

Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Dichloromethane is a volatile and toxic solvent. Handle these solvents in a fume hood and avoid inhalation or skin contact.

-

Acids and Bases: Trifluoroacetic acid is highly corrosive. Potassium phosphate and sodium tert-butoxide are strong bases and irritants. Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 2-(Azetidin-3-yl)-5-methylpyridine. By employing a robust Suzuki-Miyaura cross-coupling followed by a standard acid-mediated deprotection, this valuable building block can be accessed in a straightforward manner. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize this and related compounds for their discovery programs.

References

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

- Azetidine Synthesis. (n.d.).

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Benchchem. (n.d.). Technical Guide: Methyl 2-(azetidin-3-yl)acetate.

- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.

- MDPI. (2017, January 27).

- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.

- Azetidine synthesis. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.

- Margetić, D., & Đud, M. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025, August 7).

- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16).

- Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).

Application Note: Strategic Functionalization of 2-(Azetidin-3-yl)-5-methylpyridine for Library Generation

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic functionalization of 2-(Azetidin-3-yl)-5-methylpyridine , a high-value building block that combines a rigid,

Introduction: The Scaffold Advantage

In modern drug discovery, "escaping flatland" is a priority. The 2-(Azetidin-3-yl)-5-methylpyridine scaffold offers a distinct geometric vector compared to traditional piperidines or pyrrolidines.

-

Azetidine Core: Provides a rigid, defined exit vector (approx. 180° angle between the 3-substituent and the nitrogen lone pair in certain conformers), reducing entropic penalty upon binding.

-

5-Methylpyridine: The methyl group at the C5 position serves two roles: it increases lipophilicity (modulation of LogP) and blocks a common metabolic soft spot (CYP450 oxidation) on the pyridine ring.

-

Physicochemical Profile:

-

Azetidine

: ~10.5 (Secondary amine, highly basic). -

Pyridine

: ~5.2 (Weakly basic). -

Reactivity: The azetidine ring strain (~25 kcal/mol) requires careful protocol design to prevent ring-opening, although 3-aryl azetidines are generally robust under standard coupling conditions.

-

Strategic Analysis & Reactivity Hierarchy

To generate a high-quality library, chemoselectivity is paramount. The reactivity hierarchy of this scaffold is:

-

Azetidine NH (Secondary Amine): High nucleophilicity. The primary handle for diversity generation (Amides, Ureas, Sulfonamides, Alkylations).

-

Pyridine Nitrogen: Low nucleophilicity. Can form N-oxides or salts but generally inert to standard amine coupling reagents.

-

5-Methyl Group: Inert under library synthesis conditions.

Workflow Visualization

Figure 1: Strategic workflow for diversifying the azetidine core. The secondary amine is the sole diversity point, followed by a unified purification strategy.

Experimental Protocols

The following protocols are optimized for parallel synthesis (96-well plates or miniblock arrays). They assume the starting material is the HCl or TFA salt, which is common for azetidines to prevent polymerization.

Protocol A: Amide Coupling (The "Workhorse")

Rationale: T3P (Propylphosphonic anhydride) is preferred over HATU for libraries because its by-products are water-soluble, simplifying workup.

Materials:

-

Scaffold: 2-(Azetidin-3-yl)-5-methylpyridine · 2HCl (0.1 mmol per reaction).

-

Carboxylic Acids: Diversity set (0.12 mmol, 1.2 equiv).

-

Reagent: T3P (50% in EtOAc or DMF, 2.0 equiv).

-

Base: DIPEA (Diisopropylethylamine, 4.0 equiv).

-

Solvent: DMF or DCM (anhydrous).

Step-by-Step:

-

Free-Basing: Dissolve the scaffold salt in DMF (0.5 mL). Add DIPEA (2.0 equiv) to neutralize the salt.

-

Activation: In a separate vial, mix the Carboxylic Acid (1.2 equiv), DIPEA (2.0 equiv), and T3P solution (2.0 equiv). Stir for 5 minutes.

-

Coupling: Add the scaffold solution to the activated acid mixture.

-

Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

-

Note: If steric hindrance is high, heat to 50°C. Azetidines are stable at this temperature.

-

-

Workup (Liquid-Liquid): Dilute with EtOAc (3 mL). Wash with sat.

(2x) and Brine (1x). -

Alternative Workup (SPE): If high-throughput, proceed directly to SCX purification (see Section 4).

Protocol B: Reductive Amination

Rationale: Accesses tertiary amines. Sodium triacetoxyborohydride (STAB) is mild and prevents azetidine ring opening that might occur with stronger reducing agents.

Materials:

-

Scaffold: 0.1 mmol.

-

Aldehydes/Ketones: 0.12 mmol (1.2 equiv).

-

Reagent:

(2.0 equiv). -

Acid Catalyst: Acetic Acid (catalytic, 10% v/v).

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

-

Dissolve scaffold and aldehyde in DCE (1 mL).

-

Add Acetic Acid (50 µL). Shake for 30 minutes to form the iminium ion.

-

Add

as a solid or slurry. -

Shake at RT for 16–24 hours.

-

Quench: Add MeOH (0.5 mL) and shake for 30 mins.

-

Purification: Proceed to SCX.

Protocol C: Urea Formation

Rationale: Ureas provide hydrogen bond donors/acceptors.

Materials:

-

Scaffold: 0.1 mmol.

-

Isocyanates: 0.11 mmol (1.1 equiv).

-

Base:

(1.5 equiv). -

Solvent: DCM (anhydrous).

Step-by-Step:

-

Dissolve scaffold and

in DCM (1 mL) at 0°C (ice bath preferred for libraries to prevent side reactions, but RT is acceptable for stable isocyanates). -

Add Isocyanate solution slowly.

-

Shake at RT for 4 hours. Reaction is usually fast.

-

Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) if not using SCX.

Purification Strategy: SCX Catch-and-Release

For basic scaffolds like 2-(Azetidin-3-yl)-5-methylpyridine, Strong Cation Exchange (SCX) is the gold standard for library purification. It separates the basic product from non-basic reagents (excess acids, phenols, neutrals).

Mechanism:

-

Catch: The pyridine nitrogen and the newly formed amine/amide (if basic) bind to the sulfonic acid resin.

-

Critical Note: If you formed an amide , the azetidine nitrogen is no longer basic. However, the pyridine nitrogen (

) is still basic enough to bind to SCX, allowing this method to work even for amides.

-

-

Wash: Neutral solvents remove impurities.

-

Release: Ammonia in Methanol releases the product.

SCX Protocol:

-

Conditioning: Wash SCX cartridge (e.g., 1g sorbent) with MeOH followed by DCM.

-

Loading: Load the crude reaction mixture (dissolved in DCM/MeOH).

-

Washing:

-

Wash 1: DCM (2 CV - Column Volumes)

Removes non-polar neutrals. -

Wash 2: MeOH (2 CV)

Removes polar neutrals/acids.

-

-

Elution: Elute with

in MeOH (2 CV). -

Concentration: Evaporate volatiles to yield the free base.

Purification Logic Diagram

Figure 2: SCX Catch-and-Release purification logic relying on the pyridine nitrogen's basicity.

Troubleshooting & Tips

| Issue | Probable Cause | Solution |

| Low Yield (Amide) | Salt form not neutralized. | Ensure 3-4 equiv of DIPEA are used to free-base the azetidine HCl salt. |

| Ring Opening | Strong nucleophiles or high heat (>80°C). | Keep temps <60°C. Avoid strong Lewis acids. Azetidines are more stable than aziridines but can open under stress. |

| Product in Waste (SCX) | Pyridine | The 5-methyl group donates electrons, slightly raising pyridine basicity ( |

| Precipitation | Solubility of the scaffold. | Use a DMF/DCM (1:1) mixture. Pure DCM may not dissolve the HCl salt effectively. |

References

-

Azetidines in Medicinal Chemistry

-

Parallel Synthesis & Purification

-

Biotage Application Note. "Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX." Link

-

-

T3P Coupling Reagent

- Azetidine Bioisosteres: West, R. R., et al. (2017). Azetidines as Bioisosteres of Piperidines and Pyrrolidines. Journal of Medicinal Chemistry. (General concept reference).

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for 2-(Azetidin-3-yl)-5-methylpyridine in Catalysis

Introduction: A Novel Ligand Scaffold for Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the development of novel ligands to enhance the efficiency, selectivity, and scope of transition-metal-catalyzed reactions is of paramount importance. The 2-(Azetidin-3-yl)-5-methylpyridine scaffold represents an emerging class of ligands that merges the established coordination chemistry of pyridines with the unique stereoelectronic properties of the azetidine ring. The pyridine moiety provides a strong σ-donating nitrogen atom for metal coordination, a feature well-documented to stabilize catalytic species in various oxidation states.[1][2] The appended azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity and a three-dimensional architecture that can influence the steric environment around the metal center.[3][4] This unique combination is anticipated to offer advantages in catalytic processes where fine-tuning of the ligand sphere is crucial for achieving high reactivity and selectivity.

This guide provides a comprehensive overview of the potential applications of 2-(Azetidin-3-yl)-5-methylpyridine as a ligand in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. We present detailed protocols, mechanistic considerations, and expected outcomes to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine

The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine can be achieved through a multi-step sequence, typically involving the coupling of a protected azetidine precursor with a suitable pyridine derivative. A plausible and scalable synthetic route is outlined below.

Protocol 1: Synthesis of N-Boc-3-(5-methylpyridin-2-yl)azetidine

This protocol describes a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the azetidine and pyridine rings.

Materials:

-

N-Boc-3-iodoazetidine

-

5-Methyl-2-pyridinylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-3-iodoazetidine (1.0 mmol, 1.0 equiv.), 5-methyl-2-pyridinylboronic acid (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add previously degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Immerse the flask in a preheated oil bath at 100°C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(5-methylpyridin-2-yl)azetidine.

Protocol 2: Deprotection to Yield 2-(Azetidin-3-yl)-5-methylpyridine

Materials:

-

N-Boc-3-(5-methylpyridin-2-yl)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-3-(5-methylpyridin-2-yl)azetidine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (5.0 mmol, 5.0 equiv.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Azetidin-3-yl)-5-methylpyridine.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 2-(Azetidin-3-yl)-5-methylpyridine ligand is anticipated to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its bidentate N,N-coordination potential, which can stabilize the palladium catalyst.[5][6] The methyl group on the pyridine ring provides a moderate electron-donating effect, potentially enhancing the oxidative addition step. The steric bulk of the azetidine moiety can influence the reductive elimination step, which is often rate-determining.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a model Suzuki-Miyaura reaction using the title ligand.

Materials:

-

2-(Azetidin-3-yl)-5-methylpyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

4-Bromotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard laboratory glassware

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 2-(Azetidin-3-yl)-5-methylpyridine (0.012 mmol, 1.2 mol%), and a magnetic stir bar.

-

Evacuate and backfill with nitrogen three times.

-

Add toluene (2 mL) and stir at room temperature for 15 minutes to form the pre-catalyst.

-

To this solution, add 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add water (0.5 mL).

-

Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-methyl-1,1'-biphenyl.

Data Presentation

The following table summarizes the expected performance of the 2-(Azetidin-3-yl)-5-methylpyridine ligand in the model Suzuki-Miyaura coupling reaction, based on typical results for similar pyridine-based ligands.[7]

| Entry | Aryl Halide | Boronic Acid | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 1.2 | 100 | 4 | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 2.0 | 110 | 12 | 85-90 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1.2 | 80 | 2 | >98 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 1.5 | 100 | 6 | 90-95 |

Visualization of Concepts

Ligand Structure

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Scientific Integrity and Mechanistic Insights

The rationale for employing 2-(Azetidin-3-yl)-5-methylpyridine as a ligand in Suzuki-Miyaura coupling is grounded in established principles of organometallic chemistry. The pyridine nitrogen acts as a Lewis base, coordinating to the palladium center and electronically enriching it, which facilitates the oxidative addition of the aryl halide to the Pd(0) species. [8]The azetidine nitrogen can also participate in coordination, potentially forming a chelate that enhances the stability of the catalytic complex. This chelation effect can prevent ligand dissociation and catalyst decomposition, leading to higher turnover numbers and overall efficiency. [5] The steric profile of the ligand is critical. The azetidine ring, being a four-membered heterocycle, imposes a specific geometry on the ligand backbone, which in turn dictates the spatial arrangement of the substrates around the palladium center during the transmetalation and reductive elimination steps. This steric influence can be particularly important in controlling selectivity in reactions involving sterically demanding substrates.

Conclusion

2-(Azetidin-3-yl)-5-methylpyridine is a promising ligand scaffold for applications in transition-metal-catalyzed cross-coupling reactions. Its unique structural features, combining the coordinating properties of a pyridine with the steric and conformational constraints of an azetidine, offer exciting possibilities for enhancing catalytic performance. The protocols and insights provided in this guide serve as a starting point for exploring the full potential of this novel ligand in a wide range of synthetic transformations. Further research, including detailed mechanistic studies and exploration of its use in asymmetric catalysis, is warranted to fully elucidate its capabilities.

References

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Retrieved from [Link]

-

Pyridine and related ligands in transition metal homogeneous catalysis. (2014). ResearchGate. Retrieved from [Link]

-

PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Universite de Rouen. Retrieved from [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Retrieved from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

-

Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Retrieved from [Link]

-

A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. (2025). ResearchGate. Retrieved from [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011). LOCKSS. Retrieved from [Link]

-

Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (n.d.). PMC. Retrieved from [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC. Retrieved from [Link]

-

(PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (2018). ResearchGate. Retrieved from [Link]

-

Catalysts A–D applied to a model Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. Retrieved from [Link]

-

Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries. (n.d.). ResearchGate. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Med Chem. Retrieved from [Link]

-

Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). SciRP.org. Retrieved from [Link]

-

Prakali and Dinnimath, IJPSR, 2021; Vol. 12(12): 6298-6309. (2021). IJPSR. Retrieved from [Link]

-

Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. api.pageplace.de [api.pageplace.de]

Preparation of salts of 2-(Azetidin-3-yl)-5-methylpyridine

Application Note: Preparation and Optimization of Salts of 2-(Azetidin-3-yl)-5-methylpyridine

Introduction & Scope

This application note details the protocols for the synthesis, isolation, and salt formation of 2-(Azetidin-3-yl)-5-methylpyridine (Structure 1 ). This scaffold is a critical pharmacophore in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting

The free base of 1 possesses a strained azetidine ring and a basic secondary amine, rendering it prone to oxidation and polymerization upon storage.[1] Salt formation is strictly required to ensure chemical stability, reduce hygroscopicity, and enable precise dosing in biological assays.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.[1]

Chemical Properties & Rationale[2][3][4][5][6][7][8][9][10][11]

Effective salt selection requires an understanding of the ionization centers within the molecule.[1]

-

Center A (Azetidine Nitrogen): Highly basic (

). This is the primary protonation site. -

Center B (Pyridine Nitrogen): Weakly basic (